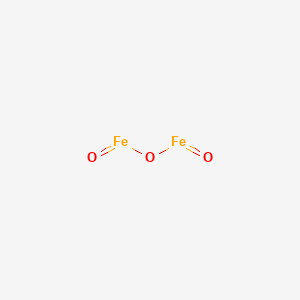
Acetic acid;cobalt;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cobalt;hydrate, commonly known as cobalt(II) acetate tetrahydrate, is a coordination compound with the chemical formula Co(CH₃CO₂)₂·4H₂O. It is the cobalt salt of acetic acid and is typically found as red or pink crystals. This compound is widely used as a catalyst in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) acetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The reaction is as follows:
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and results in the formation of cobalt(II) acetate tetrahydrate as a crystalline solid .
Industrial Production Methods
In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt metal or cobalt carbonate in acetic acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.
Reduction: It can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt metal.
Substitution: Cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cobalt’s role in biological systems and enzyme functions.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, dyes, and as a drying agent in paints and varnishes
Mecanismo De Acción
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The central cobalt ion can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic reactions .
Comparación Con Compuestos Similares
Cobalt(II) acetate tetrahydrate can be compared with other metal acetates, such as nickel(II) acetate and copper(II) acetate. While these compounds share similar structures and coordination properties, cobalt(II) acetate tetrahydrate is unique in its redox behavior and catalytic efficiency. Similar compounds include:
- Nickel(II) acetate
- Copper(II) acetate
- Iron(II) acetate
These compounds differ in their specific applications and reactivity, with cobalt(II) acetate tetrahydrate often preferred for its superior catalytic properties in certain reactions.
Propiedades
IUPAC Name |
acetic acid;cobalt;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Co.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIFEYBFOKCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CoO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-53-1 |
Source


|
| Record name | Cobalt acetate tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzo[e]pyrene](/img/structure/B7798830.png)



